molecular formula C20H16N4O2S B11150237 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide

Cat. No.: B11150237
M. Wt: 376.4 g/mol
InChI Key: YWKMKDIFHOVMMH-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is a synthetic organic compound that belongs to the class of thiazole and quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Quinazoline Derivative Synthesis: The quinazoline moiety can be prepared by condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Coupling Reaction: The final step involves coupling the thiazole and quinazoline derivatives through amide bond formation, often using reagents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of functional groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their biological activities.

    Quinazoline Derivatives: Compounds with the quinazoline structure, often studied for their medicinal properties.

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is unique due to the combination of thiazole and quinazoline moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C20H16N4O2S/c1-12-13(2)27-20(22-12)23-18(25)15-8-4-6-10-17(15)24-11-21-16-9-5-3-7-14(16)19(24)26/h3-11H,1-2H3,(H,22,23,25)

InChI Key

YWKMKDIFHOVMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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